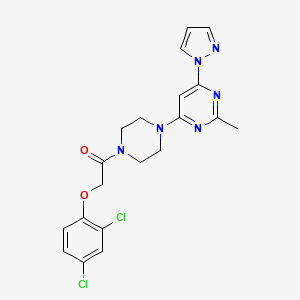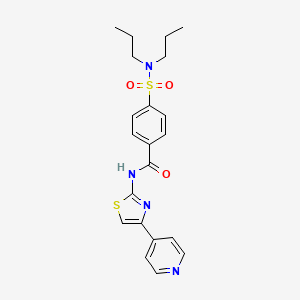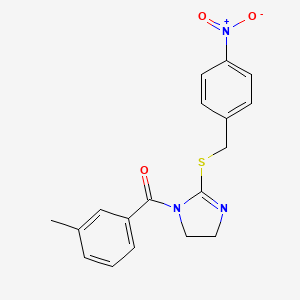
(2-((4-nitrobencil)tio)-4,5-dihidro-1H-imidazol-1-il)(m-tolilo)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a tolyl group, a nitrobenzyl group, and an imidazole ring. The tolyl group is a functional group related to toluene, with the general formula CH3C6H4−R . The nitrobenzyl group contains a benzene ring with a nitro group (-NO2) and a benzyl group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring and the introduction of the tolyl and nitrobenzyl groups. The tolyl group could potentially be introduced through a reaction like Williamson etherification or a C-C coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups and a heterocyclic ring. The tolyl group is an aryl group, which is a type of organic compound containing a planar arrangement of atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group in the nitrobenzyl group could potentially undergo reduction reactions to form an amine. The tolyl group could participate in various organic reactions, such as nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could make the compound more reactive. The tolyl group is considered nonpolar and hydrophobic .Mecanismo De Acción
The mechanism of action of (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is not well understood. However, studies have shown that the compound targets specific signaling pathways involved in inflammation and cancer. It has been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and cancer. The compound has also been shown to inhibit the expression of COX-2, an enzyme involved in inflammation and cancer.
Biochemical and Physiological Effects
(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone has been shown to exhibit potent anti-inflammatory and antitumor activities in preclinical studies. The compound has been shown to inhibit the activation of NF-κB and the expression of COX-2, leading to reduced inflammation and tumor growth. The compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone in lab experiments is its potent anti-inflammatory and antitumor activities. The compound has been shown to exhibit these activities at low concentrations, making it a promising drug candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research.
Direcciones Futuras
There are several future directions for the research of (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone. One of the directions is to further investigate the mechanism of action of the compound to understand how it targets specific signaling pathways involved in inflammation and cancer. Another direction is to explore the potential use of the compound in combination therapy with other drugs for the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in clinical trials.
Métodos De Síntesis
(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 4-nitrobenzyl chloride with thiourea in the presence of sodium hydroxide to form 2-((4-nitrobenzyl)thio)imidazolidin-4-one. The intermediate is then reacted with m-tolylmagnesium bromide to form the desired compound.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado la actividad herbicida de los derivados que contienen el grupo (2-nitrobencil)piperazin-1-il. Por ejemplo, (3,7-Dicloroquinolin-8-il) [4-(2-nitrobencil)piperazin-1-il]metanona fue evaluada contra varias especies de malezas, incluyendo Echinochloa crusgalli, Lolium perenne, Amaranthus retroflexus, y Lactuca sativa var. ramosa .
- Los derivados de piperazina, incluido este compuesto, tienen potencial como agroquímicos. Sus propiedades insecticidas y fungicidas los hacen valiosos para la protección de los cultivos .
- Por ejemplo, (E)-4-[(4-Clorobencilideno)amino]-2-{[4-(4-metilpirimidin-2-il)piperazin-1-il]metil}-5-(trifluorometil)-2,4-dihidro-3H-1,2,4-triazol-3-tiona exhibió actividad herbicida contra la hierba de corral (Echinochloa crusgalli) .
- Los derivados de piperazina se han empleado en el diseño de fármacos. Sus diversas actividades biológicas incluyen repelencia de insectos y efectos insecticidas .
- Nuevos derivados, como (fenilsulfonil)piperazina, han mostrado eficacia contra vectores de mosquitos .
- Los estudios de difracción de rayos X confirmaron la estructura espacial de (3,7-Dicloroquinolin-8-il) [4-(2-nitrobencil)piperazin-1-il]metanona .
- Aunque no está directamente relacionado con la actividad herbicida, la porción (2-nitrobencil)piperazin-1-il podría servir como un bloque de construcción versátil para la síntesis de ligandos en química de coordinación .
- El grupo m-tolilo (3-metilfenilo) es un isómero estructural de los grupos o-tolilo y p-tolilo. Estos grupos tolilo son grupos funcionales relacionados con el tolueno .
Desarrollo de Herbicidas
Aplicaciones Agroquímicas
Química Medicinal
Estudios de Estructura Espacial
Síntesis de Ligandos de Fosfina
Exploración del Grupo Tolilo
Propiedades
IUPAC Name |
(3-methylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-13-3-2-4-15(11-13)17(22)20-10-9-19-18(20)25-12-14-5-7-16(8-6-14)21(23)24/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBLSYQTAHIFAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

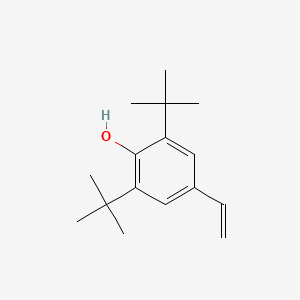

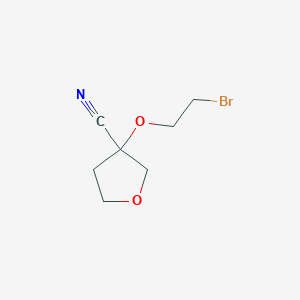
![2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2389065.png)
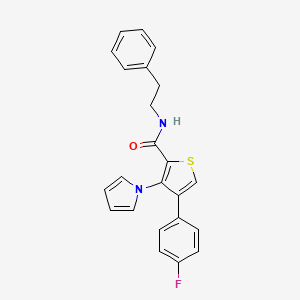
![1-[(2-Chloro-4-fluorophenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2389070.png)
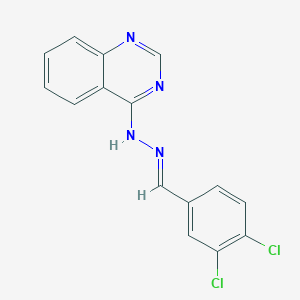
![2,4,6-tritert-butyl-N-[methoxy-(2,4,6-trimethylphenyl)phosphinothioyl]aniline](/img/structure/B2389075.png)
![5-[(4-Chlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2389076.png)

![2-[(5-Chloro-1-methyl-3-phenylpyrazol-4-yl)methylsulfanyl]benzoic acid](/img/structure/B2389078.png)
![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2389079.png)
